molecular formula C14H17N3O3 B13725179 tert-Butyl 4-(4-aminophenoxy)-1H-pyrazole-1-carboxylate

tert-Butyl 4-(4-aminophenoxy)-1H-pyrazole-1-carboxylate

Cat. No.: B13725179
M. Wt: 275.30 g/mol
InChI Key: MUOAROFKIXDHJO-UHFFFAOYSA-N
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Description

tert-Butyl 4-(4-aminophenoxy)-1H-pyrazole-1-carboxylate is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound features a tert-butyl group, an aminophenoxy group, and a pyrazole ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

The synthesis of tert-Butyl 4-(4-aminophenoxy)-1H-pyrazole-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Iodination: The starting material, 2-tert-butylaniline, undergoes iodination to introduce an iodine atom.

    Acetyl Protection: The iodinated product is then protected using an acetyl group.

    Coupling Reaction: The protected intermediate is coupled with 4,4′-oxydiphenol to form the desired product.

    Deacetylation: Finally, the acetyl group is removed to yield this compound.

Chemical Reactions Analysis

tert-Butyl 4-(4-aminophenoxy)-1H-pyrazole-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aminophenoxy group can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

    Coupling Reactions: The pyrazole ring can undergo coupling reactions with various electrophiles to form new C-C or C-N bonds.

Scientific Research Applications

tert-Butyl 4-(4-aminophenoxy)-1H-pyrazole-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 4-(4-aminophenoxy)-1H-pyrazole-1-carboxylate involves its interaction with specific molecular targets and pathways. The aminophenoxy group can form hydrogen bonds with target proteins, while the pyrazole ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.

Comparison with Similar Compounds

tert-Butyl 4-(4-aminophenoxy)-1H-pyrazole-1-carboxylate can be compared with other similar compounds, such as:

The unique combination of the tert-butyl group, aminophenoxy group, and pyrazole ring in this compound makes it distinct and valuable for various applications.

Properties

Molecular Formula

C14H17N3O3

Molecular Weight

275.30 g/mol

IUPAC Name

tert-butyl 4-(4-aminophenoxy)pyrazole-1-carboxylate

InChI

InChI=1S/C14H17N3O3/c1-14(2,3)20-13(18)17-9-12(8-16-17)19-11-6-4-10(15)5-7-11/h4-9H,15H2,1-3H3

InChI Key

MUOAROFKIXDHJO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C=N1)OC2=CC=C(C=C2)N

Origin of Product

United States

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